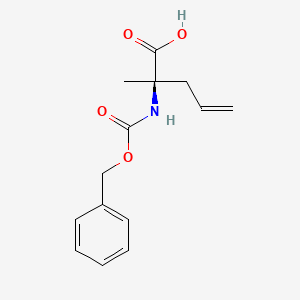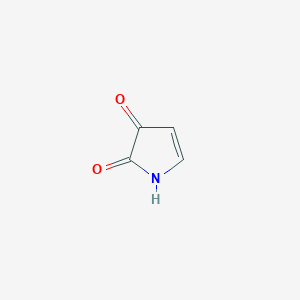
1H-Pyrrole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,3-dione is a heterocyclic organic compound with the molecular formula C4H3NO2. It is characterized by a five-membered ring containing one nitrogen atom and two carbonyl groups at positions 2 and 3. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Vorbereitungsmethoden
1H-Pyrrole-2,3-dione can be synthesized through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Oxidative Cyclization: This approach uses oxidative agents to cyclize 1,4-dicarbonyl compounds, forming the pyrrole ring.
Industrial Production: Large-scale production often employs catalytic processes using metal catalysts such as iron or copper to enhance yield and selectivity.
Analyse Chemischer Reaktionen
1H-Pyrrole-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into pyrrole derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Cycloaddition: It acts as a dipolarophile in 1,4-dipolar cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions include pyrrole derivatives, dicarboxylic acids, and various substituted pyrroles .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,3-dione involves its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Redox Reactions: Its redox properties enable it to participate in electron transfer reactions, influencing cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2,3-dione can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione: This compound has carbonyl groups at positions 2 and 5, making it structurally different and leading to distinct reactivity and applications.
Pyrrolopyrazine: This compound contains both pyrrole and pyrazine rings, exhibiting unique biological activities and synthetic routes.
Pyrrole-2-carboxylic acid: This compound has a carboxyl group at position 2, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, which make it a versatile intermediate in various chemical and biological processes .
Eigenschaften
CAS-Nummer |
57518-91-9 |
|---|---|
Molekularformel |
C4H3NO2 |
Molekulargewicht |
97.07 g/mol |
IUPAC-Name |
1H-pyrrole-2,3-dione |
InChI |
InChI=1S/C4H3NO2/c6-3-1-2-5-4(3)7/h1-2H,(H,5,6,7) |
InChI-Schlüssel |
WIFCKLPZYYALGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
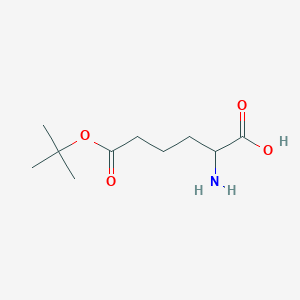
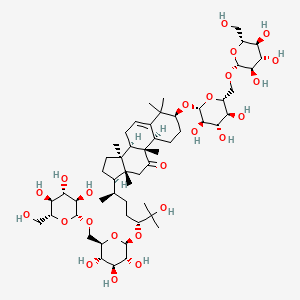
![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
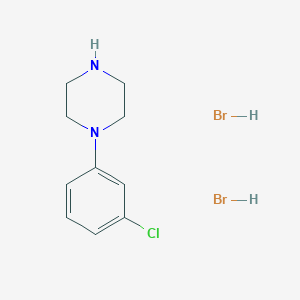
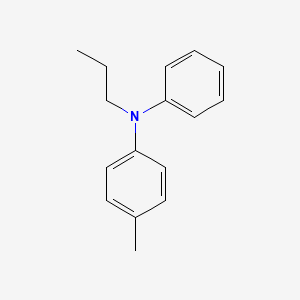
![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)
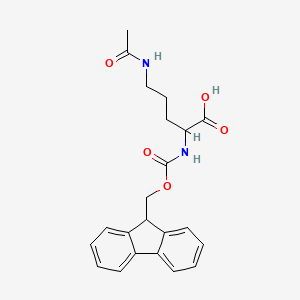
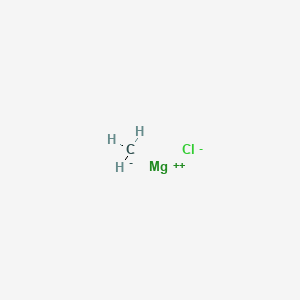
![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)
![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)
